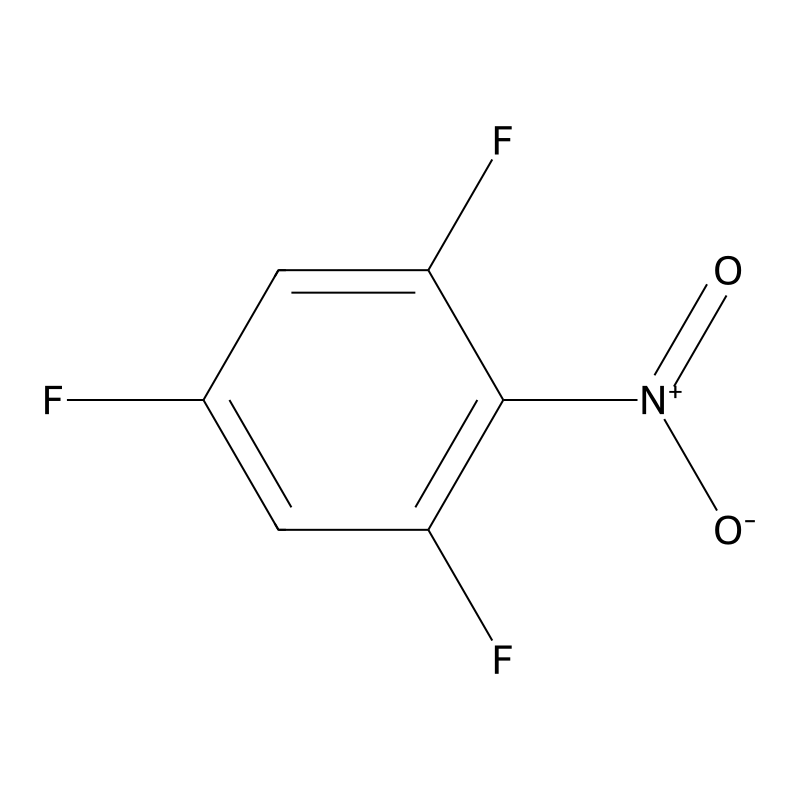1,3,5-Trifluoro-2-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Liquid Crystals
TFNB has been investigated for its potential use in the development of liquid crystals. Its rigid structure and strong dipole moment contribute to the formation of ordered liquid crystalline phases, which are crucial for various applications in displays, sensors, and photonics.
OLED Materials
Research suggests that TFNB can be employed as a host material in organic light-emitting diodes (OLEDs). Its electron-withdrawing nature helps to improve the charge transport properties and device stability of OLEDs.
Precursor for Fluorinated Molecules
TFNB serves as a valuable precursor for the synthesis of various fluorinated molecules due to the presence of the trifluoromethyl group (-CF3). This functional group can be readily transformed into other functionalities, enabling the development of novel materials with tailored properties for diverse applications [].
1,3,5-Trifluoro-2-nitrobenzene is a fluorinated aromatic compound with the chemical formula and a molecular weight of approximately 177.08 g/mol. It features three fluorine atoms located at the 1, 3, and 5 positions of the benzene ring, with a nitro group at the 2-position. This unique substitution pattern enhances its reactivity and solubility in various organic solvents, making it a valuable intermediate in organic synthesis and material science applications .
Currently, there is no scientific research readily available on the specific mechanism of action of TFNB in any biological system.
TFNB is classified as a toxic and hazardous compound [].
- Hazard Warnings: Toxic, irritant []
- Safety Data Sheet (SDS) Information: Refer to commercial suppliers' safety data sheets for detailed hazard information, such as Sigma-Aldrich []. These datasheets typically include specific data on toxicity, flammability, and handling procedures.
Limitations and Future Research
Research on the specific properties and applications of TFNB is limited. Further investigations could explore:
- Reactivity: A deeper understanding of TFNB's reactivity profile, including potential nucleophilic substitution reactions.
- Applications: Exploring potential applications in organic synthesis or material science based on its unique functional groups.
- Environmental Fate: Studies on the environmental persistence and degradation pathways of TFNB.
- Reduction to Aniline: It can be reduced to aniline, which is then used to synthesize azo and azide compounds. This reduction can be achieved through catalytic hydrogenation or using reducing agents like lithium aluminum hydride .
- Nucleophilic Aromatic Substitution: The presence of fluorine atoms facilitates nucleophilic aromatic substitution reactions, allowing for late-stage functionalization of the molecule .
- Formation of Azo Compounds: The compound can be converted to diazonium salts followed by azo coupling to form azo compounds, which are utilized in various dye applications .
The biological activity of 1,3,5-trifluoro-2-nitrobenzene has been explored primarily in the context of its derivatives. Compounds derived from it have shown potential as histone deacetylase inhibitors, which are relevant in cancer therapy . Additionally, studies indicate that certain derivatives may exhibit antimicrobial properties or influence cell signaling pathways due to their structural characteristics.
Several methods are employed to synthesize 1,3,5-trifluoro-2-nitrobenzene:
- Direct Fluorination: One method involves the direct fluorination of nitrobenzene using fluorinating agents under controlled conditions.
- Nitration of Trifluorobenzene: Another approach is the nitration of trifluorobenzene using a mixture of concentrated nitric and sulfuric acids .
- Electrophilic Aromatic Substitution: This method utilizes electrophilic aromatic substitution techniques to introduce nitro groups onto a pre-fluorinated benzene ring.
1,3,5-Trifluoro-2-nitrobenzene is used in various applications:
- Synthesis Intermediate: It serves as an important building block for synthesizing azo dyes and azide compounds used in photonics and semiconductor applications .
- Organic Electronics: The compound is utilized in the development of hole transporting materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in oncology.
Interaction studies involving 1,3,5-trifluoro-2-nitrobenzene focus on its reactivity with nucleophiles and electrophiles. The presence of multiple fluorine substituents alters the electronic properties of the molecule, enhancing its reactivity towards nucleophiles. Studies have also examined its interactions with biological targets such as enzymes involved in metabolic pathways .
1,3,5-Trifluoro-2-nitrobenzene shares similarities with other trifluorinated nitrobenzenes but exhibits unique properties due to its specific substitution pattern. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Difluoronitrobenzene | C6H3F2NO2 | Contains two fluorine atoms; different positions |
| 1,2,3-Trifluoronitrobenzene | C6H3F3NO2 | Different substitution pattern on benzene ring |
| 2-Trifluoronitrobenzene | C6H4F3NO2 | Only one fluorine at para position |
The unique arrangement of trifluoro groups at the 1, 3, and 5 positions distinguishes 1,3,5-trifluoro-2-nitrobenzene from these compounds by influencing its reactivity and stability.
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








